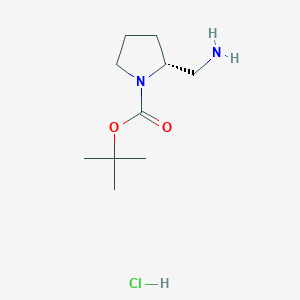
(R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
Descripción general
Descripción
“®-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H21ClN2O2 . It belongs to the class of organic compounds known as pyrrolidines, which are compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “®-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Aplicaciones Científicas De Investigación
1. Metabolic Pathways in Drug Development
Research on compounds similar to (R)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride has shown their significance in understanding metabolic pathways during drug development. For example, a study by Prakash et al. (2008) discusses the metabolism of CP-533,536, a compound with a tert-butyl moiety, in human liver microsomes and cytochrome P450 isoforms. This research is crucial in predicting drug interactions and toxicities.
2. Synthesis and Structural Analysis in Medicinal Chemistry
Compounds with structural similarities to this compound play a vital role in the synthesis and structural analysis of new drugs. For instance, Wang et al. (2001) Wang et al. (2001) describe the synthesis of influenza neuraminidase inhibitors containing pyrrolidine cores, highlighting the utility of such compounds in designing novel therapeutics.
3. Catalysis in Organic Synthesis
These compounds are also significant in catalysis, as explored by Ratnikov et al. (2011) Ratnikov et al. (2011), where tert-butyl groups are used in dirhodium-catalyzed oxidations. This research provides insights into new methods for synthesizing complex organic molecules.
4. Asymmetric Synthesis in Chemistry
The asymmetric synthesis of pyrrolidine derivatives, as described by Chung et al. (2005) Chung et al. (2005), demonstrates the application of this compound-like compounds in creating molecules with specific chirality, crucial for pharmaceuticals and fine chemicals.
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11;/h8H,4-7,11H2,1-3H3;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYQQPSDLQAGFQ-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662509 | |
| Record name | tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190890-12-0 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190890-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



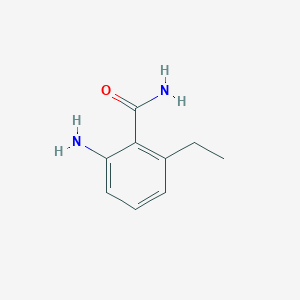
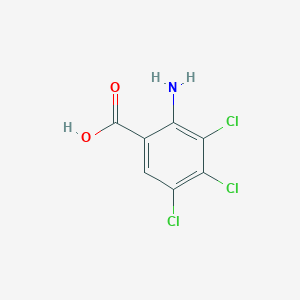
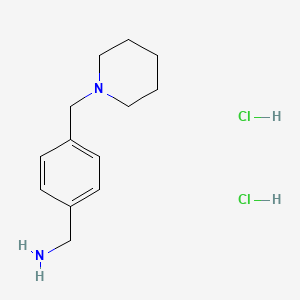
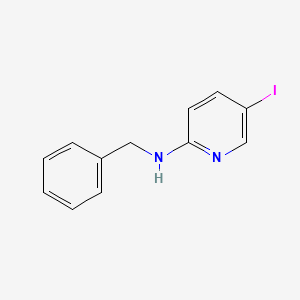
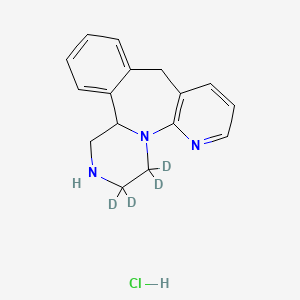
![4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1499901.png)



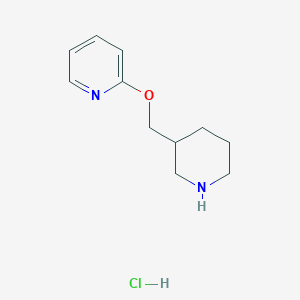
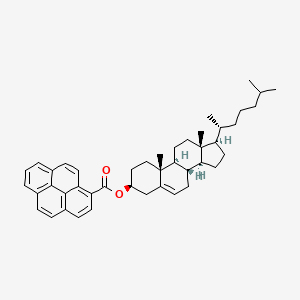
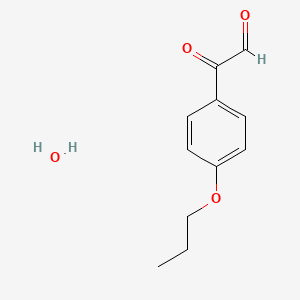

![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-14C](/img/structure/B1499918.png)